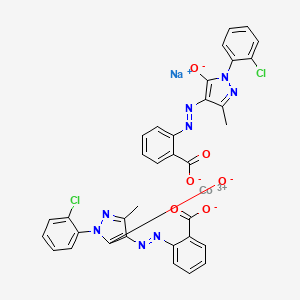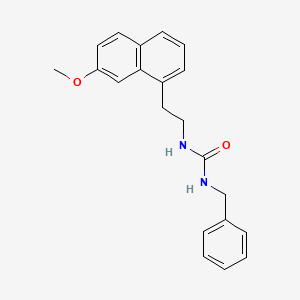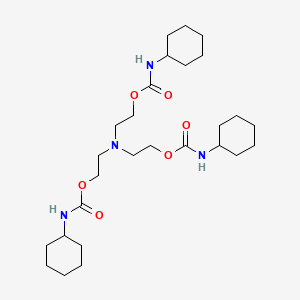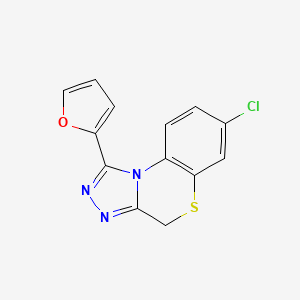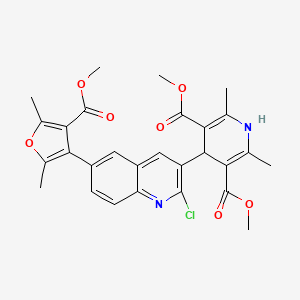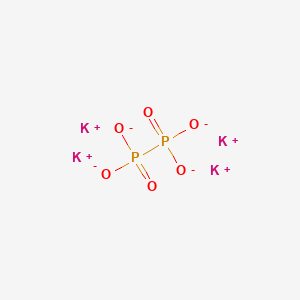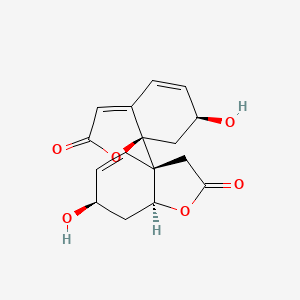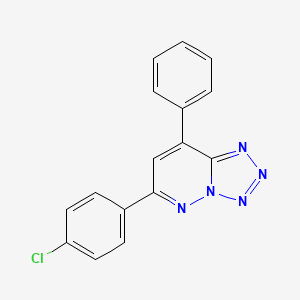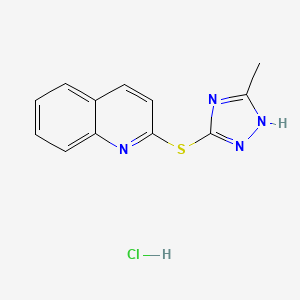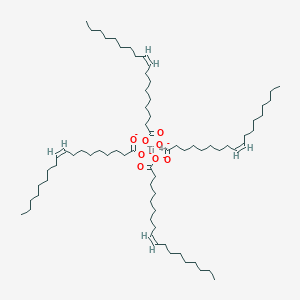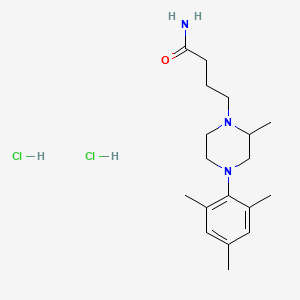
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, a butanamide group, and multiple methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride typically involves multiple steps. The starting materials include 2,4,6-trimethylphenylamine and 4-methylpiperazine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as amide bond formation, methylation, and piperazine ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular functions and signaling pathways. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-N-phenylaniline
- 4-Methyl-N-[(2,4,6-trimethylphenyl)methyl]aniline
Uniqueness
4-Methyl-N-(2,4,6-trimethylphenyl)-1-piperazinebutanamide dihydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research applications.
Properties
CAS No. |
121513-31-3 |
|---|---|
Molecular Formula |
C18H31Cl2N3O |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[2-methyl-4-(2,4,6-trimethylphenyl)piperazin-1-yl]butanamide;dihydrochloride |
InChI |
InChI=1S/C18H29N3O.2ClH/c1-13-10-14(2)18(15(3)11-13)21-9-8-20(16(4)12-21)7-5-6-17(19)22;;/h10-11,16H,5-9,12H2,1-4H3,(H2,19,22);2*1H |
InChI Key |
YRKLMZGNPXJABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CCCC(=O)N)C2=C(C=C(C=C2C)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


